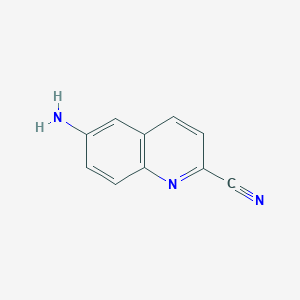

6-Aminoquinoléine-2-carbonitrile

Vue d'ensemble

Description

6-Aminoquinoline-2-carbonitrile is a heterocyclic compound . It has been used as a fluorescent derivatizing agent for the detection of biochemicals and in the synthesis of tertiary N-methylated enaminones .

Synthesis Analysis

A computational study based on the DFT/TD-DFT approach was performed to explore various properties of 6-aminoquinoline (6AQ). The geometrical parameters, molecular orbitals (MOs), electronic spectra, electrostatic potential, molecular surface, reactivity parameters, and thermodynamic properties of 6AQ were explored . An efficient three-step sequence has been developed for the synthesis of 2-aminoquinoline-6-carboxylic acid benzyl ester starting from commercially available 6-quinolinecarboxylic acid .Molecular Structure Analysis

The geometrical parameters, molecular orbitals (MOs), electronic spectra, electrostatic potential, molecular surface, reactivity parameters, and thermodynamic properties of 6-aminoquinoline (6AQ) were explored . The LUMO and HOMO were localized on the entire molecule. It was observed that the lowest excited state is possibly the \(\pi \to {\pi }^ {*}\) charge-transfer (CT) state .Chemical Reactions Analysis

The absorption and emission spectra of 6-aminoquinoline (6AQ) in solvents have been estimated by TD-DFT coupled with the PCM model and correlated with the available experimental results . Depending on the solvents, the computed absorption maxima of 6AQ were noticed between 327 nm – 340 nm and ascribed to \( {\mathrm {S}}_ {0}\to {\mathrm {S}}_ {1}\) transition. The simulated emission maxima were obtained between 389 to 407 nm and ascribed to \( {\mathrm {S}}_ {1}\to {\mathrm {S}}_ {0}\) transition .Physical And Chemical Properties Analysis

The physical and chemical properties of 6-aminoquinoline (6AQ) were explored using a computational study based on the DFT/TD-DFT approach . The geometrical parameters, molecular orbitals (MOs), electronic spectra, electrostatic potential, molecular surface, reactivity parameters, and thermodynamic properties of 6AQ were explored .Applications De Recherche Scientifique

Chimie Médicinale Propriétés Pharmacologiques

Le 6-Aminoquinoléine-2-carbonitrile, en tant que membre de la famille des quinoléines, peut présenter une gamme de propriétés pharmacologiques. Les quinoléines sont connues pour leur potentiel thérapeutique et ont été incorporées dans divers composés médicinaux. Elles peuvent servir de blocs de construction pour des médicaments ayant des activités antipaludiques, antibactériennes, antifongiques et anticancéreuses .

Synthèses Organiques Blocs de Construction

En synthèse organique, le this compound pourrait être utilisé comme précurseur ou intermédiaire pour la construction de structures moléculaires complexes. Les groupes amino et nitrile présents dans le composé offrent des points de réactivité pour des transformations chimiques ultérieures .

Science des Matériaux Propriétés Électroniques

Les propriétés électroniques des dérivés de la quinoléine les rendent adaptés à une utilisation dans des applications de science des matériaux, telles que les diodes électroluminescentes organiques (OLED) et d'autres dispositifs électroniques .

Chimie Analytique Sondes Fluorescentes

En raison de la nature fluorescente des composés quinoléiques, le this compound pourrait être utilisé comme sonde fluorescente en chimie analytique pour détecter des ions métalliques ou d'autres analytes .

Biochimie Inhibition Enzymique

Les dérivés de la quinoléine ont été étudiés pour leur capacité à inhiber diverses enzymes, ce qui est crucial pour comprendre les voies biochimiques et développer des agents thérapeutiques .

Neurochimie Neuroprotection

Certains composés quinoléiques ont démontré des effets neuroprotecteurs contre la mort cellulaire induite par le stress oxydatif, suggérant des applications potentielles en neurochimie et en neuropharmacologie .

Chimie de Coordination Chélation Métallique

Les atomes d'azote dans le this compound peuvent agir comme sites de coordination pour les ions métalliques, ce qui le rend utile dans les études impliquant la chélation des métaux .

Chimie Computationnelle Modélisation Moléculaire

Les quinoléines sont souvent l'objet d'études de chimie computationnelle pour prédire leur réactivité, leur stabilité et leur interaction avec des cibles biologiques. Ces études peuvent guider la conception de nouveaux composés ayant les propriétés souhaitées .

Structural, Electronic and NLO Properties of 6-aminoquinoline: A DFT/TD … Frontiers | Recent advances in functionalized quinoline scaffolds and … Quinoline Heterocycles: Synthesis and Bioactivity | IntechOpen A Review on Medicinally Important Heterocyclic Compounds Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological … Recent advances in the synthesis of biologically and pharmaceutically …

Mécanisme D'action

Target of Action

Quinoline derivatives, which include 6-aminoquinoline-2-carbonitrile, are known to have a broad range of chemical and biological behavior . They are often used in optoelectronics and are essential for the manufacturing of new OLED devices .

Mode of Action

A computational study based on the dft/td-dft approach was performed to explore various properties of 6-aminoquinoline . The study explored the geometrical parameters, molecular orbitals, electronic spectra, electrostatic potential, molecular surface, reactivity parameters, and thermodynamic properties of 6-aminoquinoline . The lowest excited state is possibly the π to π* charge-transfer (CT) state .

Biochemical Pathways

Quinoline derivatives have been extensively investigated in different fields, with a wide range of practical applications .

Result of Action

Quinoline derivatives have been of particular concern in medicinal and organic chemistry . They display a broad range of chemical and biological behavior .

Action Environment

It was observed that on increasing the solvent polarity, both the emission and absorption maxima showed a bathochromic shift .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

It is known that quinoline derivatives, which include 6-Aminoquinoline-2-carbonitrile, have been extensively investigated in different fields, with a wide range of practical applications .

Cellular Effects

Quinoline derivatives have been shown to exhibit a broad range of chemical and biological behavior . They may inhibit tumor growth by cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration and modulation of nuclear receptor responsiveness .

Molecular Mechanism

It is known that the lowest excited state is possibly the π to π* charge-transfer (CT) state .

Temporal Effects in Laboratory Settings

It is known that quinoline derivatives have chemical reactivity and thermal stability .

Propriétés

IUPAC Name |

6-aminoquinoline-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3/c11-6-9-3-1-7-5-8(12)2-4-10(7)13-9/h1-5H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZJSXGNVLRTGCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=N2)C#N)C=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

627531-51-5 | |

| Record name | 6-aminoquinoline-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

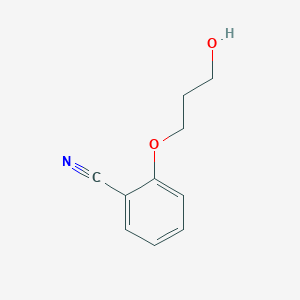

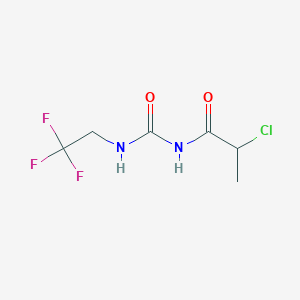

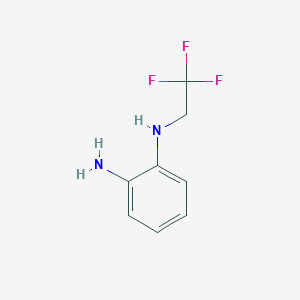

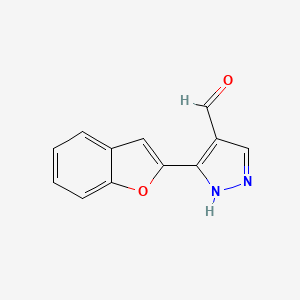

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

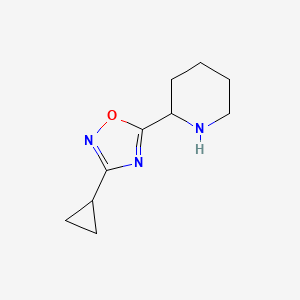

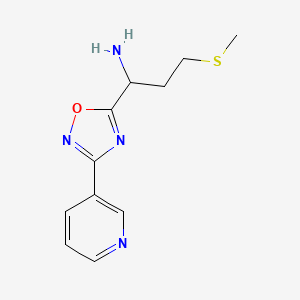

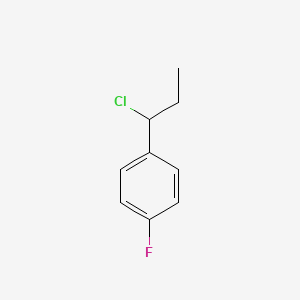

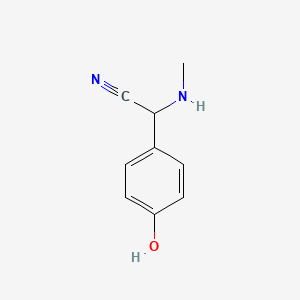

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(4-Bromophenyl)methyl]-3-(chloromethyl)-1,2,4-oxadiazole](/img/structure/B1521300.png)

![Ethyl [4-(1-aminoethyl)-2-methoxyphenoxy]acetate hydrochloride](/img/structure/B1521305.png)

![7-Chloro-3-propyl-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B1521315.png)